N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide
Overview
Description
N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide (N-HPMPC) is a new and promising compound in the field of organic chemistry. It is a highly versatile and useful molecule, with applications in a variety of scientific research fields. Its unique structure allows it to be used in a variety of ways, from synthesis to various biochemical and physiological applications. In
Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including compounds related to N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide, has demonstrated their synthesis, structural characterization, and the analysis of their physical and chemical properties. A study highlighted the synthesis of pyrazole derivatives and their crystal structure, indicating their potential biological activity against breast cancer and microbes. The armed pyrazoles synthesized were characterized by FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, revealing specific geometric parameters and theoretical physical and chemical properties (Titi et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have been conducted on the antimicrobial and antifungal activities of pyrazole derivatives. These compounds exhibit significant activities against various microbial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases. For example, one study described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives with demonstrated antimicrobial activity against bacteria and fungi, highlighting the therapeutic potential of pyrazole and related compounds (Aytemir et al., 2003).
Anticancer Properties
Pyrazole derivatives have also been investigated for their anticancer properties. Research into the synthesis of novel pyrazolo[4,3-d]pyrimidin-7(6H)-ones showed that these compounds have significant in vitro anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents. The study involved a microwave-assisted strategy for synthesis and highlighted the compounds' mechanism of action through apoptosis and inhibition of the mTOR pathway, which is crucial in cancer progression (Reddy et al., 2014).
Anti-Inflammatory, Analgesic, and Antipyretic Activities
Pyrazole derivatives have shown potential anti-inflammatory, analgesic, and antipyretic activities. A study synthesizing novel pyrazolone derivatives attached to a pyrimidine moiety evaluated their biological activities, revealing that certain compounds exhibited activities comparable to standard drugs. This indicates the potential of such compounds in developing new therapeutic agents for treating inflammation, pain, and fever (Antre et al., 2011).
properties
IUPAC Name |
N'-hydroxy-1-methylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMRURPLDNNAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide | |
CAS RN |
1345124-49-3 | |
Record name | N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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